5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-6-4-11(5-7-13)14-10-18-16(22-14)15(20)19-12-3-2-8-17-9-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZNFFQGGXXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 295.29 g/mol
- CAS Number : 955731-44-9
Synthesis
The synthesis of 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves several key steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.
- Attachment of the Methoxyphenyl Group : A substitution reaction introduces the methoxyphenyl group to the oxazole ring.
- Formation of the Carboxamide Group : This involves reacting the oxazole derivative with pyridin-3-ylamine under suitable conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.
The exact mechanism of action requires further experimental validation; however, it is hypothesized that the compound may influence pathways associated with apoptosis and cell cycle regulation, similar to other oxazole derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide:
- Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). For instance, derivatives showed IC values in the micromolar range, indicating potent anticancer properties .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
Apoptosis Induction
Flow cytometry assays indicated that these compounds are effective inducers of apoptosis in cancer cells, activating pathways involving p53 and caspase proteins .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating and electron-withdrawing groups on the phenyl ring significantly influenced their antibacterial efficacy .
Case Studies
- Study on Anticancer Activity : A series of oxazole derivatives were synthesized and evaluated for their cytotoxic effects on human leukemia cell lines. Notably, some derivatives exhibited greater potency than traditional chemotherapeutics like doxorubicin .
- Antibacterial Evaluation : In a comprehensive evaluation of synthesized monomeric alkaloids, compounds similar to 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide demonstrated significant inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows it to serve as a starting point for the development of new drugs aimed at treating diseases such as cancer and bacterial infections.
2. Anticancer Activity
Research indicates that compounds similar to 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide exhibit notable anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression through modulation of signaling pathways such as PI3K/Akt and MAPK.
3. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing efficacy against various strains of bacteria and fungi. Studies have employed disc diffusion methods to assess its antibacterial capabilities against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of oxazole derivatives, 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide was found to significantly reduce cell viability in A549 cells. The study reported a dose-dependent response, with IC50 values indicating potent activity at micromolar concentrations.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited strong antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent .
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen reaction, employing TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes, is a robust method for oxazole formation. For the target compound:
- Aldhyde Precursor : 4-Methoxybenzaldehyde undergoes condensation with TosMIC under basic conditions (e.g., K2CO3 in methanol) to yield 5-(4-methoxyphenyl)oxazole-2-carbonitrile.
- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or H2SO4, producing 5-(4-methoxyphenyl)oxazole-2-carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole formation | TosMIC, K2CO3, MeOH, 0°C → RT | 78–85 |
| Nitrile hydrolysis | 6M HCl, reflux, 12 h | 90–95 |
Robinson–Gabriel Cyclization
This classical method involves cyclodehydration of α-acylaminoketones. For the target molecule:
- α-Acylaminoketone Synthesis : 4-Methoxyphenylglyoxylic acid is coupled with 2-aminopyridine-3-carboxamide using EDC/HOBt.
- Cyclization : Treatment with PCl5 or POCl3 induces cyclodehydration to form the oxazole ring.
Optimization Insight : Microwave-assisted cyclization reduces reaction time from 24 h to 30 min while improving yields by 15–20%.
Amide Bond Formation Strategies
Carboxylic Acid Activation
The 5-(4-methoxyphenyl)oxazole-2-carboxylic acid (Fragment A) is activated for coupling with 3-aminopyridine (Fragment B) using:
- CDI (1,1'-Carbonyldiimidazole) : Forms a reactive acyl imidazole intermediate, enabling amidation in DMF at 60°C.
- HATU/DIPEA : Provides superior coupling efficiency for sterically hindered amines, achieving >90% conversion in 2 h.
Comparative Data :
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | DMF | 60 | 6 | 82 |
| HATU | DCM | RT | 2 | 94 |
One-Pot Oxazole Formation and Amidation
A streamlined approach combines oxazole synthesis and amidation in a single vessel:
- In Situ Acid Generation : Hydrolysis of 5-(4-methoxyphenyl)oxazole-2-carbonitrile to the carboxylic acid using aqueous NaOH.
- Direct Coupling : Addition of 3-aminopyridine and HATU without intermediate isolation.
Advantage : Reduces purification steps and improves overall yield to 88%.
Alternative Methodologies
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the oxazole carboxylic acid on Wang resin enables automated amidation:
- Resin Loading : Carboxylic acid anchored via DIC/HOBt activation.
- Amine Coupling : 3-Aminopyridine in NMP with DIEA.
- Cleavage : TFA/DCM (1:9) liberates the product.
Throughput : 50–60 compounds/week with >85% purity.
Purification and Characterization
- Chromatography : Silica gel chromatography (EtOAc/hexane, 1:1 → 3:1) removes unreacted starting materials.
- Recrystallization : Ethanol/water (7:3) affords needle-like crystals (mp: 198–200°C).
- Analytical Data :
Challenges and Optimization Opportunities
- Regioselectivity in Oxazole Formation : Competing 2,4- vs. 2,5-substitution patterns necessitate careful control of electronic effects. Electron-donating groups (e.g., OCH3) favor 5-substitution via the van Leusen pathway.
- Pyridine Reactivity : The basic nitrogen in 3-aminopyridine can coordinate metal catalysts, requiring excess ligand in coupling reactions.
- Scale-Up Limitations : TosMIC-mediated routes generate stoichiometric sulfonate waste, prompting exploration of catalytic methods.
Q & A
Q. What are the recommended synthetic routes for 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of substituted oxazole precursors with pyridin-3-amine derivatives. Key steps include:
- Precursor preparation : React 4-methoxyphenylacetylene with ethyl oxalyl chloride to form the oxazole backbone .
- Carboxamide coupling : Use a coupling agent like EDCI/HOBt in DMF to attach the pyridin-3-ylamine group .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM vs. THF) to improve yields. Purification via column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) is recommended .
Q. How should structural characterization be performed to confirm the compound’s identity?
A multi-technique approach is critical:
- NMR : Analyze and NMR spectra to verify methoxy (-OCH) protons (~δ 3.8 ppm) and pyridyl aromatic protons (~δ 8.1–8.9 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between the oxazole and pyridine rings (e.g., angles < 30° indicate planarity) .
- Mass spectrometry : Use HRMS (ESI+) to validate the molecular ion peak at m/z 324.1215 (calculated for CHNO) .
Q. What solvent systems are suitable for solubility and stability studies?
Conduct solubility screening in:
- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions .
- Aqueous buffers : Test pH-dependent stability in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Systematically modify substituents and compare biological endpoints:
- Methoxy position : Replace 4-methoxy with 3-methoxy or 2-methoxy groups to assess steric/electronic effects on target binding .
- Pyridine substitution : Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl to study hydrogen-bonding interactions .
- Data analysis : Use IC values (e.g., from kinase assays) and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. What strategies resolve contradictions in biological data across studies?
Common discrepancies arise from assay conditions or impurity profiles:
- Purity validation : Re-analyze batches via HPLC (≥98% purity) and LC-MS to rule out byproducts .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA with post-hoc corrections) .
Q. How can molecular docking predict binding modes to kinase targets?
Follow this workflow:
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) .
- Docking parameters : Use a grid box centered on the ATP site (20 Å) and Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare predicted binding poses with co-crystal structures of analogous inhibitors (RMSD < 2.0 Å) .
Q. What analytical methods ensure reproducibility in pharmacokinetic studies?
Validate methods per ICH guidelines:
- LC-MS/MS : Quantify plasma concentrations with a lower limit of detection (LLOD) ≤1 ng/mL. Use deuterated internal standards (e.g., d-analog) .
- Matrix effects : Assess ion suppression/enhancement in biological matrices via post-column infusion .
- Inter-day precision : Achieve CV ≤15% across three consecutive days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
